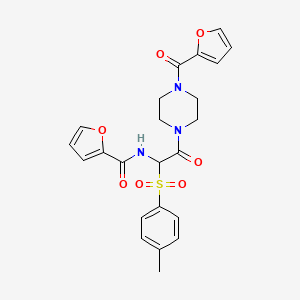

N-(2-(4-(呋喃-2-基甲酰)piperazin-1-基)-2-氧代-1-对甲苯基乙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

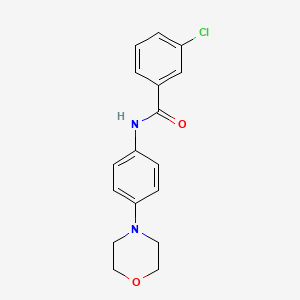

“N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide” is a compound that contains a furan nucleus. Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of furan derivatives involves numerous methods and their various structure reactions offer enormous scope in the field of medicinal chemistry . For example, a related compound, N-(4-fluorophenethyl)furan-2-carboxamide, was synthesized by adding 2-(4-Fluorophenyl)ethan-1-amine dropwise to a microwave vial charged with the acyl chloride in toluene. The reaction was carried out under microwave irradiation at 100°C, 150 W for 10 min .Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . It is a nonpolar compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding . This improves the pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Chemical Reactions Analysis

Furan is the most reactive compound of the 5-membered heterocyclic compounds . The electrophilic substitution reactions of furan take place preferably in the 2-position .Physical And Chemical Properties Analysis

Furan is a planar five-member heterocyclic ring, which is soluble in most organic solvents . It is a nonpolar compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .科学研究应用

合成和反应

- 对N-(1-萘基)呋喃-2-甲酰胺的合成及其后续的反应性研究以获得各种衍生物展示了该化合物在化学反应中的多功能性。将其转化为硫代胺,进一步氧化合成2-(呋喃-2-基)苯并[e][1,3]苯并噻唑突显了该化合物在亲电取代反应中的潜力,包括硝化、溴化、甲酰化和酰化,这些反应在设计新型化学实体以进行进一步药理评估中可能起到关键作用 (Aleksandrov & El’chaninov, 2017)。

药理评估

- 对1-{[3-(呋喃-2-基)-5-取代苯基-4,5-二氢-1,2-噁唑-4-基]甲基}-4-甲基哌嗪的新衍生物的研究显示了结构修饰在增强生物活性方面的重要性。这些衍生物显示出有希望的抗抑郁和抗焦虑效果,表明呋喃-2-甲酰胺衍生物在开发新的治疗剂方面具有潜在应用 (Kumar et al., 2017)。

催化应用

- 将l-哌嗪-2-甲酸衍生的N-甲酰胺作为高度对映选择性的Lewis碱性催化剂用于N-芳基亚胺的氢硅烷化的开发展示了呋喃-2-甲酰胺衍生物在催化中的实用性。与芳烃磺酰基团的修饰显著增强了对映选择性,为合成有机化学中的广泛应用提供了广泛的应用 (Wang et al., 2006)。

抗菌活性

- 从呋喃-2-甲酰肼出发合成唑类衍生物及其抗菌活性筛选突显了呋喃-2-甲酰胺及其衍生物在开发新的抗菌剂中的潜力。一些化合物显示出对一系列微生物的活性,突显了抗菌有效性的结构基础,并为设计新型抗菌化合物提供了见解 (Başoğlu等,2013)。

抗结核活性

- 对一种抗结核药物的新型和有效类似物的合成研究,包括对呋喃-2-甲酰胺结构的修饰以提高生物利用度,展示了该化合物在解决结核病中的应用。结构修饰保留并在某些情况下增强了抗结核活性,强调了在药物开发中结构优化的重要性 (Tangallapally et al., 2006)。

作用机制

The mechanism of action of furan derivatives is determined by the influence of chemical structure on biological activity . Every drug has a specific target in the body. These targets or receptors are believed to be associated with disease and disorder. The newly discovered compounds interact with these receptors to show their potentiality to treat the disease or disorder .

未来方向

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Furan drugs have broadened scope in remedying various dispositions in clinical medicines . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Therefore, the future directions in this field could involve the synthesis of more novel chemotherapeutic agents with the furan nucleus.

属性

IUPAC Name |

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O7S/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)18-4-2-14-32-18)23(29)26-12-10-25(11-13-26)22(28)19-5-3-15-33-19/h2-9,14-15,21H,10-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZFZHXHOZVKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)